
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group, which is further esterified with a methyl group, and at the 6-position with a 1-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Substitution Reaction: The 6-position of the pyridine ring is then functionalized with a 1-aminopropyl group. This can be achieved through a nucleophilic substitution reaction using 1-bromopropane and ammonia under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-: Lacks the ester group, which may affect its solubility and reactivity.
3-Pyridinecarboxylicacid,6-(1-aminoethyl)-,methylester: Has a shorter alkyl chain, which can influence its binding affinity and biological activity.
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,ethylester: Contains an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Uniqueness
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such balance is crucial for drug design.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-(1-aminopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(11)9-5-4-7(6-12-9)10(13)14-2/h4-6,8H,3,11H2,1-2H3 |
InChI Key |
TUDIJRHFLHWDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




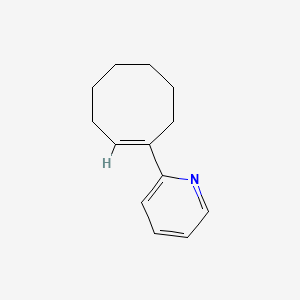
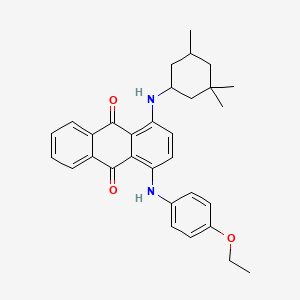

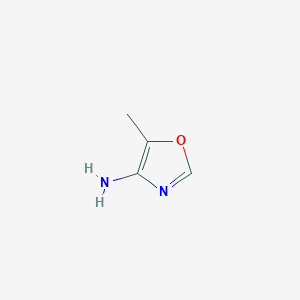
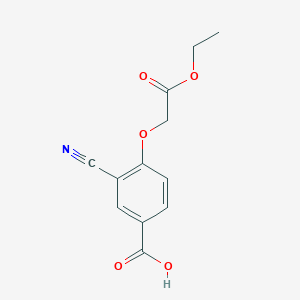
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
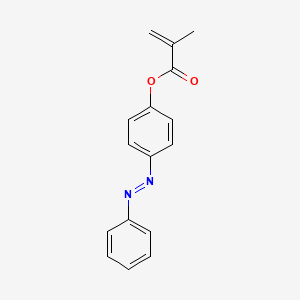
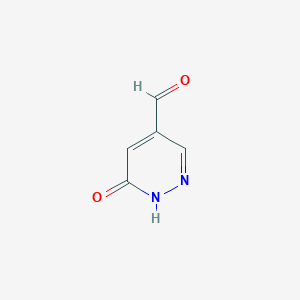


![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
